molecular formula C6H6IN B362364 2-Iodoaniline CAS No. 615-43-0

2-Iodoaniline

Cat. No.: B362364
CAS No.: 615-43-0
M. Wt: 219.02 g/mol
InChI Key: UBPDKIDWEADHPP-UHFFFAOYSA-N
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Description

2-Iodobenzenamine, also known as NSC34544, is a biochemical agent with the molecular formula C6H6IN and a molecular weight of 219.02 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Mechanism of Action

Target of Action

2-Iodoaniline is an aromatic amine . It’s important to note that the targets can vary depending on the specific context of use, such as the type of cells or organisms it is interacting with.

Mode of Action

It is known that this compound can be carbonylated to produce pentacyclic compounds . This suggests that it may interact with its targets through a carbonylation reaction, leading to changes in the target molecules.

Result of Action

It is known to have potential hepatotoxic and nephrotoxic activity . This suggests that it may cause changes in liver and kidney cells, potentially leading to toxicity in these organs.

Action Environment

It’s known that oxygen is necessary for the transformation of this compound in the decarboxylative iodination of anthranilic acids . This suggests that the presence of oxygen in the environment could influence the compound’s action.

Preparation Methods

The synthesis of 2-Iodobenzenamine typically involves the iodination of aniline. One common method is the Sandmeyer reaction, where aniline is diazotized and then treated with potassium iodide to yield 2-Iodobenzenamine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Iodobenzenamine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, potassium iodide, and various nucleophiles. Major products formed from these reactions include polysubstituted indoles and benzothiophenes .

Scientific Research Applications

2-Iodobenzenamine has a wide range of scientific research applications:

Properties

IUPAC Name

2-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPDKIDWEADHPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060649
Record name o-Iodoaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615-43-0
Record name 2-Iodoaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=615-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodobenzenamine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-IODOANILINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34544
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Record name Benzenamine, 2-iodo-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name o-Iodoaniline
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Record name 2-iodoaniline
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Synthesis routes and methods

Procedure details

The anode compartment of the cell described in Example 19 was charged with 150 ml of water, 22.5 g of sodium iodide and 139.5 ml of aniline. The cathode compartment was charged with 300 ml of water and 45 g of sodium iodide. The cell was operated at 0.25 ampere (25 ma/cm2) at 25°C for 4 hours, and the anode solution was extracted with methylene chloride and analyzed by glc. A total of 3.30 g of p-iodoaniline and 0.14 g of o-iodoaniline were produced. This corresponds to a p-iodoaniline current efficiency of 81% and a para to ortho ratio of 95.9 to 4.1.
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
22.5 g
Type
reactant
Reaction Step Two
Quantity
139.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Iodoaniline
Reactant of Route 2
2-Iodoaniline
Reactant of Route 3
Reactant of Route 3
2-Iodoaniline
Reactant of Route 4
2-Iodoaniline
Reactant of Route 5
2-Iodoaniline
Reactant of Route 6
2-Iodoaniline

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